molecular formula C28H31NO3 B5201659 [4-[(3,5-Ditert-butylbenzoyl)amino]phenyl] benzoate

[4-[(3,5-Ditert-butylbenzoyl)amino]phenyl] benzoate

Cat. No.: B5201659
M. Wt: 429.5 g/mol
InChI Key: PGDNJFRGGPIZET-UHFFFAOYSA-N
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Description

[4-[(3,5-Ditert-butylbenzoyl)amino]phenyl] benzoate: is an organic compound with the molecular formula C28H31NO3 and a molecular weight of 429.5 g/mol This compound is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a ditert-butylbenzoyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3,5-Ditert-butylbenzoyl)amino]phenyl] benzoate typically involves the reaction of 3,5-ditert-butylbenzoic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the ditert-butylbenzoyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl groups may yield tert-butyl alcohols, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry: In chemistry, [4-[(3,5-Ditert-butylbenzoyl)amino]phenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features suggest it could interact with biological macromolecules, influencing their function.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which [4-[(3,5-Ditert-butylbenzoyl)amino]phenyl] benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    [4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares structural similarities with [4-[(3,5-Ditert-butylbenzoyl)amino]phenyl] benzoate, particularly in the presence of aromatic rings and amide linkages.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another structurally related compound, featuring tert-butyl groups and aromatic rings.

Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of both ditert-butylbenzoyl and benzoate groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(3,5-ditert-butylbenzoyl)amino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO3/c1-27(2,3)21-16-20(17-22(18-21)28(4,5)6)25(30)29-23-12-14-24(15-13-23)32-26(31)19-10-8-7-9-11-19/h7-18H,1-6H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDNJFRGGPIZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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